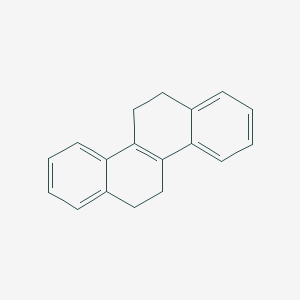
5,6,11,12-Tetrahydrochrysene
Übersicht
Beschreibung
5,6,11,12-Tetrahydrochrysene is a compound that has been synthesized and studied for its potential applications in various fields, including organic electronics and laser technology. The synthesis of tetrahydrochrysenes, including 5,6,11,12-tetrahydrochrysene, has been described, with a focus on developing efficient synthetic pathways for starting materials and investigating their preliminary laser performance data . Additionally, the synthesis of hexahydrochrysene derivatives has been reported, which may share some synthetic similarities with tetrahydrochrysene compounds .
Synthesis Analysis
The synthesis of tetrahydrochrysenes involves general synthetic pathways that have been optimized for the production of 5,6,11,12-tetrahydrochrysene and its derivatives. The development of efficient syntheses for the required starting materials, such as 2-(3-biphenylyl)ethyl bromide and 6-phenyl-3,4-dihydro-1(2H)-naphthalenone, is crucial for the preparation of these compounds . The synthesis of hexahydrochrysene derivatives, which may be related to tetrahydrochrysenes, includes steps such as microwave-assisted O-alkylation and cyclization reactions to form the polycyclic ring system .
Molecular Structure Analysis
While the provided data does not directly discuss the molecular structure of 5,6,11,12-tetrahydrochrysene, it is reasonable to infer that the compound would exhibit structural features typical of tetrahydrochrysenes, such as a polycyclic aromatic framework with saturated carbon atoms at specific positions. The molecular structure of related compounds, such as hexahydrochrysene derivatives, has been confirmed by X-ray crystallography, which suggests that similar analytical techniques could be used to elucidate the structure of 5,6,11,12-tetrahydrochrysene .
Chemical Reactions Analysis
The chemical reactivity of tetrahydrochrysenes has been explored in the context of their potential use as ultraviolet laser dyes. Preliminary data on the laser performance of these compounds have been included in the studies, indicating that their chemical properties may be tuned for specific optoelectronic applications . The synthesis of related compounds, such as dicyanotetracenes, involves complex cascade reactions and decyanation/aromatization reactions catalyzed by copper complexes, which could provide insights into the types of chemical reactions that tetrahydrochrysenes might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,11,12-tetrahydrochrysene have not been explicitly detailed in the provided data. However, the synthesis and study of related compounds, such as tetra-substituted chrysenes, have revealed that these compounds can exhibit blue fluorescent emission with high quantum yields, which suggests that 5,6,11,12-tetrahydrochrysene may also possess interesting photophysical properties . The optoelectronic properties of dicyanotetracenes, which show enhanced stability and high fluorescence emission, could be indicative of the properties of tetrahydrochrysenes .
Wissenschaftliche Forschungsanwendungen
Ultraviolet Laser Dyes
5,6,11,12-Tetrahydrochrysene and its derivatives have been explored for their potential as ultraviolet laser dyes. A study by Lyle and Daub (1979) detailed the synthetic pathway for creating these compounds and included preliminary laser performance data, suggesting their potential application in laser technologies (Lyle & Daub, 1979).
Organic Thin Film Transistors (OTFTs)
Research by He et al. (2015) demonstrated the use of 5,6,11,12-tetrachlorotetracene, a related compound, in the development of organic thin film transistors (OTFTs). The study highlighted its application due to high hole mobility and improved electronic coupling, showcasing the relevance of such compounds in semiconductor technology (He, López, Chi, & Li, 2015).
Fluorescent Ligands for Estrogen Receptor
Bowen and Katzenellenbogen (1997) synthesized azatetrahydrochrysenes as potential fluorescent ligands for estrogen receptors. This research underlines the biomedical application of tetrahydrochrysene derivatives in receptor studies and drug development (Bowen & Katzenellenbogen, 1997).
Modular Synthesis in Chemistry
A 2022 study by Dickinson et al. described a modular synthesis approach involving 5,6,11,12-tetrabromosemibuckminsterfullerene, a derivative of tetrahydrochrysene. This research contributes to the field of synthetic chemistry, offering new methods for preparing complex organic compounds (Dickinson, Yang, Yap, & Tius, 2022).
Photophysical Properties and OLED Applications
Studies like that of Wu et al. (2014) have explored tetrasubstituted chrysenes for their photophysical properties and potential application in organic light-emitting diodes (OLEDs). This indicates the significant role of tetrahydrochrysene derivatives in the development of advanced electronic and photonic devices (Wu, Chou, Huang, Cheng, & Liu, 2014).
Eigenschaften
IUPAC Name |
5,6,11,12-tetrahydrochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZDIQPEOJSBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172333 | |
| Record name | 5,6,11,12-Tetrahydrochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,11,12-Tetrahydrochrysene | |
CAS RN |
18930-97-7 | |
| Record name | 5,6,11,12-Tetrahydrochrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,11,12-Tetrahydrochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



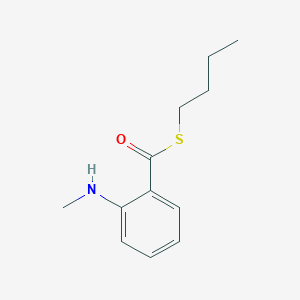
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
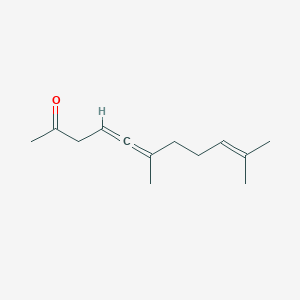
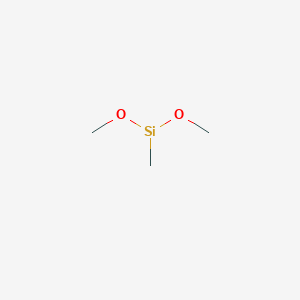
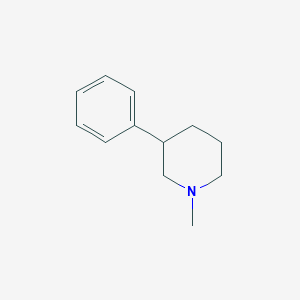
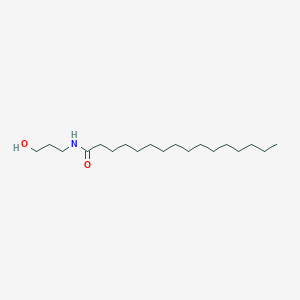
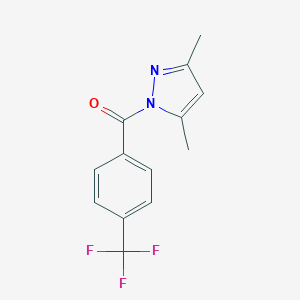

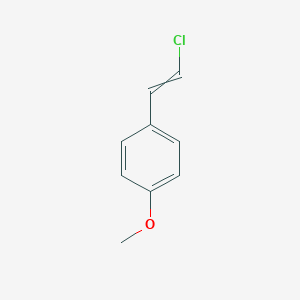
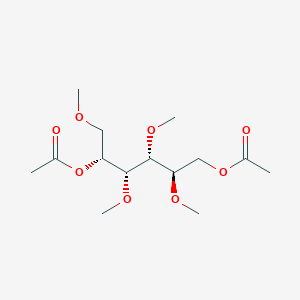
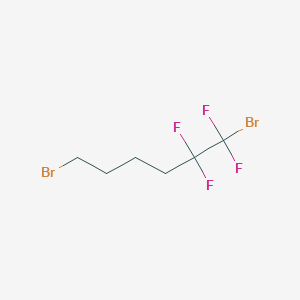
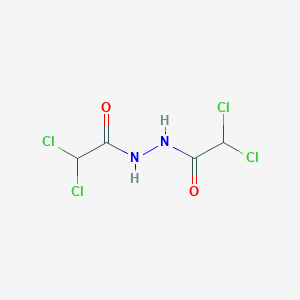
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)
